For-Met-Val-OH

CAS No.: 29790-45-2

Cat. No.: VC3703828

Molecular Formula: C11H20N2O4S

Molecular Weight: 276.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29790-45-2 |

|---|---|

| Molecular Formula | C11H20N2O4S |

| Molecular Weight | 276.35 g/mol |

| IUPAC Name | 2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C11H20N2O4S/c1-7(2)9(11(16)17)13-10(15)8(12-6-14)4-5-18-3/h6-9H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17) |

| Standard InChI Key | DWZMYBRYTYGZDG-UHFFFAOYSA-N |

| SMILES | CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O |

| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O |

Introduction

Chemical Structure and Composition

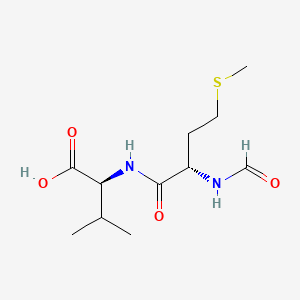

For-Met-Val-OH is a dipeptide consisting of a formylated methionine residue linked via a peptide bond to valine, with a free carboxylic acid at the C-terminus. The N-terminal formyl group is a defining characteristic that influences the compound's biochemical properties and functional role.

Molecular Structure

The chemical structure of For-Met-Val-OH can be characterized as follows:

| Structural Component | Description |

|---|---|

| N-terminus | Modified with formyl group (H-CO-) |

| First amino acid | L-Methionine |

| Second amino acid | L-Valine |

| C-terminus | Free carboxylic acid (-COOH) |

| Peptide bonds | Standard amide linkage between amino acids |

Physical Properties

Based on similar N-formylated amino acids and peptides, For-Met-Val-OH would likely exhibit the following physical properties:

Biological Significance of N-Formylated Peptides

Differential Effects on Protein Synthesis

Studies using MTFMT knockout models have demonstrated that the absence of N-formylation:

| Effect | Observation | Significance |

|---|---|---|

| Protein Synthesis | Still occurs but at reduced efficiency | N-formylation enhances but is not essential for translation |

| Impact on Complexes | Marked reduction in OXPHOS complexes I and IV | Critical for respiratory chain assembly |

| Supercomplex Formation | Impaired formation of CI-CIII2-CIV supercomplexes | Important for mitochondrial respiration efficiency |

| Metabolic Adaptation | Increased glycolysis observed in MTFMT-deficient cells | Compensatory mechanism for reduced OXPHOS |

These findings suggest that dipeptides containing N-formylmethionine, such as For-Met-Val-OH, could play important roles in studies examining translation initiation and protein assembly mechanisms .

Research Applications and Synthesis

Applications in Structural Biology

For-Met-Val-OH and similar formylated peptides have significant value as research tools for studying ribosomal function and protein synthesis. The development of hydrolysis-resistant RNA-peptide conjugates that mimic peptidyl-tRNAs has been particularly important for structural studies of the ribosome .

Recent research has established methods for synthesizing N-formylmethionylated peptides that overcome previous limitations where the formyl group was easily cleaved during deprotection steps in solid-phase synthesis .

Synthetic Approaches

Creating compounds like For-Met-Val-OH presents specific challenges due to the lability of the formyl group under basic conditions typically used in peptide synthesis. Recent advances have developed methods to address this challenge:

| Synthetic Approach | Key Features | Advantages |

|---|---|---|

| Post-deprotection formylation | Coupling activated N-formyl methionine to fully deprotected peptides | Preserves formyl group integrity |

| Solid-phase synthesis | Chemical synthesis allowing flexibility in both peptide and RNA sequences | Permits creation of various peptide combinations |

| Verification methods | FT-ICR mass spectrometry sequence analysis | Confirms structural integrity and chemoselectivity |

These synthetic approaches have facilitated high-resolution structural studies of ribosomes in complex with N-formylmethionylated peptides, achieving resolutions as fine as 2.60 Å .

Comparative Analysis with Related Compounds

For-Met-Val-OH shares structural similarities with other N-formylated amino acids and peptides. By examining the properties of related compounds, we can infer additional characteristics of For-Met-Val-OH.

Comparison with For-Val-OH

Biochemical Relevance Comparison

N-formylated peptides have distinct biochemical properties related to their role in translation:

| Feature | Significance in Translation |

|---|---|

| N-terminal formyl group | Recognition signal for initiation factors |

| Methionine component | First amino acid incorporated in protein synthesis |

| Peptide bond | Demonstrates the initial steps of peptide chain elongation |

| Valine residue | Represents early chain elongation in protein synthesis models |

Implications in Pathological Conditions

Connection to Mitochondrial Disorders

Mutations in the MTFMT gene, which is responsible for N-formylation of Met-tRNA Met in mitochondria, have been linked to Leigh syndrome, a severe neurometabolic disorder. This highlights the critical importance of proper formylation mechanisms in human health .

Research has shown that the absence of N-formylation impacts:

-

The assembly and stability of oxidative phosphorylation (OXPHOS) complexes

-

The formation of supercomplexes essential for efficient respiration

-

Cellular bioenergetics, with compensatory increases in glycolysis

These observations underscore the potential value of compounds like For-Met-Val-OH in research models investigating mitochondrial translation defects and potential therapeutic approaches .

Future Research Directions

| Research Area | Potential Application |

|---|---|

| Antimicrobial Development | Targeting bacterial translation initiation |

| Mitochondrial Disease Therapies | Addressing defects in N-formylation pathways |

| Structural Biology | Understanding ribosomal function and drug targeting |

| Biochemical Tools | Developing peptidyl-tRNA mimics for translation studies |

Analytical Challenges and Opportunities

The ongoing development of improved methods for synthesizing and analyzing N-formylated peptides like For-Met-Val-OH presents both challenges and opportunities:

-

Need for chemoselectivity in formylation reactions

-

Techniques for maintaining formyl group stability

-

Methods for high-resolution structural analysis of peptide-ribosome complexes

-

Approaches for studying the dynamics of translation initiation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume